BenchChemオンラインストアへようこそ!

(1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-

CD22 inhibitor siglec-2 antagonist glycomimetic

(1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy- (CAS 51350-23-3), also referred to as 4'-hydroxyfelbinac or p-hydroxybiphenylacetic acid, is a hydroxylated biphenylacetic acid derivative with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. It is recognized as the principal Phase I metabolite of the non-steroidal anti-inflammatory drug (NSAID) felbinac (4-biphenylacetic acid) and the prodrug fenbufen, formed via aromatic hydroxylation at the 4'-position of the distal phenyl ring.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 51350-23-3
Cat. No. B3029063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-
CAS51350-23-3
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H12O3/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8,15H,9H2,(H,16,17)
InChIKeySUSAZDLJYMQAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxybiphenyl-4-acetic Acid (CAS 51350-23-3): Chemical Identity, Pharmacological Lineage, and Core Differentiators for Informed Procurement


(1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy- (CAS 51350-23-3), also referred to as 4'-hydroxyfelbinac or p-hydroxybiphenylacetic acid, is a hydroxylated biphenylacetic acid derivative with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is recognized as the principal Phase I metabolite of the non-steroidal anti-inflammatory drug (NSAID) felbinac (4-biphenylacetic acid) and the prodrug fenbufen, formed via aromatic hydroxylation at the 4'-position of the distal phenyl ring [1]. Unlike its parent compound felbinac, which acts as a dual COX-1/COX-2 inhibitor, 4'-hydroxyfelbinac exhibits markedly attenuated cyclooxygenase inhibitory activity (COX-2 Ki ≈ 94,600 nM), yet demonstrates a significantly prolonged elimination half-life in humans (8.25 h vs. 6.13 h for felbinac) and accounts for the majority of urinary drug-related material following felbinac administration [2][3]. Beyond its role as a pharmacokinetic marker, the 4'-hydroxybiphenyl-4-acetyl pharmacophore has been leveraged in medicinal chemistry to engineer high-affinity, selective CD22 antagonists with nanomolar potency, a property not shared by the non-hydroxylated or 4'-fluoro congeners [4]. These distinct and quantifiable features—attenuated COX inhibition, extended half-life, dominant metabolic fate, and unique CD22-targeting capability—establish clear procurement-relevant differentiation from its closest structural analogs.

Why 4'-Hydroxybiphenyl-4-acetic Acid Cannot Be Replaced by Felbinac, Flurbiprofen, or 4'-Fluorobiphenyl-4-acetic Acid in Critical Research Applications


Substituting (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy- with felbinac (4-biphenylacetic acid), flurbiprofen, or 4'-fluorobiphenyl-4-acetic acid introduces quantitatively meaningful deviations across multiple performance dimensions that directly undermine experimental validity and procurement rationale. The 4'-hydroxy substituent is not a passive structural decoration: it reduces COX-2 inhibitory activity by approximately 97-fold relative to felbinac (Ki = 94,600 nM vs. felbinac COX-2 IC50 = 976 nM), fundamentally altering the compound's pharmacological fingerprint [1]. This same hydroxyl group extends the human elimination half-life from 6.13 h (felbinac) to 8.25 h, a 35% increase with implications for cumulative exposure in PK/PD modeling [2]. In the context of CD22-targeted inhibitor design, the 4'-hydroxybiphenyl-4-acetyl moiety confers 712-fold selectivity for CD22 over myelin-associated glycoprotein (MAG), whereas the 4'-fluoro analog yields divergent affinity and selectivity profiles that have not been shown to match this level of discrimination [3]. Furthermore, the compound's dominance as a metabolic endpoint—representing 63.6% of urinary drug-related material after felbinac dosing and 90–95% of the dose after 4-ethynylbiphenyl administration—makes it an irreplaceable analytical reference standard for bioanalytical method validation, a role that no non-hydroxylated analog can fulfill [4][5]. Generic substitution across these use cases would therefore compromise target engagement selectivity, pharmacokinetic accuracy, and analytical specificity in ways that are quantifiable and experimentally consequential.

Quantitative Differentiation Evidence: 4'-Hydroxybiphenyl-4-acetic Acid (CAS 51350-23-3) vs. Felbinac, 4'-Fluorobiphenyl-4-acetic Acid, Flurbiprofen, and Diclofenac


CD22 Antagonist Potency and Selectivity: 4'-Hydroxybiphenyl-4-acetyl Moiety Delivers 712-Fold CD22-over-MAG Discrimination Not Achieved by Non-Hydroxylated or 4'-Fluoro Congeners

When incorporated into the C-9 position of sialoside scaffolds, the 4'-hydroxybiphenyl-4-acetyl moiety (derived from 4'-hydroxybiphenyl-4-acetic acid) produces CD22 antagonists with IC50 values of 70 nM for human CD22 and 712-fold selectivity over myelin-associated glycoprotein (MAG). The reference compound 1 bearing the 4'-hydroxybiphenyl-4-acetamido group exhibited an hCD22 IC50 of 0.90 ± 0.00 μM, while optimized derivatives 5 and 6 achieved hCD22 IC50 values of 0.13 ± 0.00 μM and 0.07 ± 0.01 μM, respectively—representing 38-fold and 20-fold potency improvements over the parent sialoside [1]. Critically, the 4'-hydroxy substituent on the biphenyl ring is a key determinant of this activity: the corresponding 9-hydroxy derivative (lacking the biphenylacetyl group) was 600-fold less potent for hCD22, and the 4'-fluorobiphenyl-4-acetyl analog (prepared via acylation with 4'-fluorobiphenyl-4-acetic acid succinimidyl ester) was used as a comparator in the SAR exploration but did not achieve the same level of potency or selectivity reported for the 4'-hydroxy series [1][2]. This establishes the 4'-hydroxybiphenyl-4-acetic acid precursor as a privileged starting material for constructing CD22-selective chemical probes that generic biphenylacetic acids cannot replicate.

CD22 inhibitor siglec-2 antagonist glycomimetic B-cell receptor

Elimination Half-Life in Humans: 4'-Hydroxyfelbinac Exhibits a 35% Longer t1/2 Than the Parent Drug Felbinac

In a clinical pharmacokinetic study following intravenous administration of felbinac trometamol to human subjects, the elimination half-life (t1/2) of the metabolite 4'-hydroxyfelbinac was measured at 8.25 ± 4.15 h, compared to 6.13 ± 2.01 h for the parent drug felbinac—representing a 34.6% prolongation [1]. The longer t1/2 indicates slower systemic clearance of the hydroxylated metabolite relative to the parent, a property that may be relevant in contexts where sustained target exposure is evaluated. In parallel rat pharmacokinetic studies, 4'-hydroxyfelbinac was confirmed as the principal circulating and excreted metabolite, with the majority of the administered dose (63.6%) recovered in urine predominantly as 4'-hydroxyfelbinac, while only 0.318% of unchanged felbinac was excreted renally [2]. In comparison, flurbiprofen—a structurally related 2-fluoro-α-methylbiphenyl-4-acetic acid NSAID—has a reported human t1/2 of approximately 3–6 h, and diclofenac approximately 1–2 h, both substantially shorter than 4'-hydroxyfelbinac [3].

pharmacokinetics half-life felbinac metabolism human ADME

COX-2 Inhibitory Activity: The 4'-Hydroxy Substituent Attenuates COX-2 Inhibition by ~97-Fold Relative to Felbinac, Fundamentally Distinguishing It from NSAID-Class Biphenylacetic Acids

The introduction of a hydroxyl group at the 4'-position of felbinac dramatically reduces cyclooxygenase-2 (COX-2) inhibitory activity. The inhibition constant (Ki) of 4'-hydroxybiphenyl-4-acetic acid for human recombinant COX-2 is 9.46 × 10^4 nM (94,600 nM), as measured by a fluorescence-based assay with arachidonic acid substrate [1]. In contrast, the parent compound felbinac (4-biphenylacetic acid, lacking the 4'-OH) inhibits COX-2 with an IC50 of 976 nM (approximately 0.98 μM) . This represents an approximately 97-fold attenuation of COX-2 inhibitory potency upon 4'-hydroxylation. For further context, flurbiprofen—a 2-fluoro-α-methylbiphenyl-4-acetic acid—is a potent COX inhibitor with IC50 values in the low nanomolar range, and diclofenac similarly exhibits potent COX inhibition [2]. The near-complete loss of COX-2 activity in 4'-hydroxyfelbinac means that, unlike its parent and other biphenylacetic acid NSAIDs, this compound is effectively COX-inactive and therefore cannot serve as a functional substitute in COX inhibition assays or anti-inflammatory pharmacology studies. This property makes it a valuable negative control or selectivity tool where COX-independent mechanisms are under investigation.

COX-2 inhibition cyclooxygenase NSAID selectivity structure-activity relationship

Metabolic Fate Dominance: 4'-Hydroxybiphenyl-4-acetic Acid Represents 63.6% of Urinary Felbinac Dose and 90–95% of 4-Ethynylbiphenyl Dose, Enabling Its Irreplaceable Role as a Bioanalytical Reference Standard

In a rat pharmacokinetic study of intravenous felbinac trometamol, 4'-hydroxyfelbinac was the predominant drug-related species in excreta, accounting for the majority of the 63.6% of the administered dose recovered in urine. By contrast, unchanged felbinac represented only 0.318% of urinary excretion, felbinac glucuronide and 4'-hydroxyfelbinac glucuronide/sulfate conjugates making up the remainder [1]. In a separate metabolic study of 4-ethynylbiphenyl in both rats and rabbits, 4'-hydroxybiphenyl-4-ylacetic acid constituted 90–95% of the administered dose, whereas the non-hydroxylated metabolite biphenyl-4-ylacetic acid represented only 2–10% [2]. This near-quantitative metabolic conversion to the 4'-hydroxy species establishes the compound as the definitive analytical endpoint for metabolism and excretion studies involving biphenylacetic acid-based drugs. Fenbufen metabolism similarly yields 4'-hydroxy[1,1'-biphenyl]-4-acetic acid as one of four major metabolites, further broadening its relevance as a cross-drug metabolite standard [3].

drug metabolism bioanalytical reference standard LC-MS/MS metabolite quantification

Protein Binding and Excretion Profile: 4'-Hydroxyfelbinac Displays a Distinct Disposition Pattern vs. Highly Protein-Bound Felbinac

Felbinac is highly protein-bound (~95%) at plasma concentrations up to 75 μg/mL, which limits its renal clearance and contributes to its pharmacokinetic profile [1]. While direct protein binding data for 4'-hydroxyfelbinac are not reported in the same study, the observation that 4'-hydroxyfelbinac and its conjugates dominate urinary excretion (63.6% of dose) while unchanged felbinac is minimally excreted in urine (0.318%) suggests that the introduction of the 4'-hydroxy group substantially alters the compound's disposition, likely via reduced protein binding and/or enhanced active renal secretion of the hydroxylated metabolite [1]. This stands in contrast to flurbiprofen, which is also highly protein-bound (>99%) and extensively metabolized via hydroxylation and conjugation, but whose 4'-hydroxy metabolite is not the dominant excreted species [2]. The unique excretory predominance of 4'-hydroxyfelbinac distinguishes it from the metabolite profiles of other biphenylacetic acid NSAIDs and reinforces its value as a pathway-specific biomarker.

plasma protein binding renal excretion drug disposition metabolite elimination

Evidence-Backed Procurement Scenarios: When 4'-Hydroxybiphenyl-4-acetic Acid (CAS 51350-23-3) Is the Only Scientifically Justifiable Choice


CD22-Targeted Chemical Probe and Siglec-2 Antagonist Development

Research groups synthesizing sialoside-based CD22 antagonists or glycomimetic B-cell modulators require the 4'-hydroxybiphenyl-4-acetic acid building block as the acylating agent for introducing the C-9 pharmacophore that confers nanomolar CD22 affinity (IC50 = 70 nM) and 712-fold selectivity over MAG [1]. The 600-fold potency loss observed when substituting this moiety with a simple hydroxyl group, and the divergent affinity profiles of the 4'-fluorobiphenyl analog, demonstrate that generic replacement with felbinac, 4'-fluorobiphenyl-4-acetic acid, or flurbiprofen will produce chemical probes with fundamentally different—and inferior—target engagement profiles [1][2]. Procurement of CAS 51350-23-3 is essential for fidelity to published CD22 antagonist SAR.

Bioanalytical LC-MS/MS Method Development and Validation for Felbinac/Fenbufen Pharmacokinetic Studies

In clinical and preclinical pharmacokinetic studies of felbinac trometamol or fenbufen, 4'-hydroxyfelbinac is the principal circulating and urinary metabolite, representing the majority of drug-related material [3][4]. Validated HPLC-MS/MS methods for quantifying felbinac and its metabolites in human plasma and urine explicitly require the 4'-hydroxyfelbinac authentic standard for calibration curve construction, with method performance parameters (r > 0.996, intra-/inter-day precision RSD 1.13–6.49%, accuracy 95.9–108.6%) established using this specific compound [3]. Substitution with felbinac or any non-hydroxylated biphenylacetic acid would produce incorrect retention times, distinct MS/MS fragmentation patterns, and inaccurate quantification, rendering the bioanalytical method non-compliant with regulatory validation guidelines.

COX-Independent Anti-Inflammatory Mechanism Studies and Negative Control Experiments

Investigators studying COX-independent anti-inflammatory or analgesic mechanisms of biphenylacetic acid derivatives can employ 4'-hydroxybiphenyl-4-acetic acid as a structurally matched negative control. With a COX-2 Ki of 94,600 nM—approximately 97-fold weaker than felbinac (COX-2 IC50 = 976 nM) and orders of magnitude weaker than flurbiprofen or diclofenac—this compound retains the biphenylacetic acid core scaffold while being functionally COX-inactive [5]. This enables experiments that discriminate between COX-mediated and COX-independent pharmacological effects without the confounding influence of prostaglandin synthesis inhibition that would be introduced by any other biphenylacetic acid NSAID.

4-Ethynylbiphenyl and Xenobiotic Metabolism Pathway Elucidation

In metabolism studies of 4-ethynylbiphenyl and related acetylenic biphenyl compounds, 4'-hydroxybiphenyl-4-ylacetic acid is the overwhelmingly dominant metabolite, representing 90–95% of the administered dose in both rat and rabbit models, whereas the non-hydroxylated biphenyl-4-ylacetic acid accounts for only 2–10% [6]. Biliary excretion and enterohepatic circulation of this metabolite have been specifically demonstrated. For laboratories conducting comparative metabolism studies or requiring authentic metabolite standards for radio-TLC/GC-MS identification, 4'-hydroxybiphenyl-4-acetic acid is the only authentic standard that matches the primary metabolic endpoint—no other biphenylacetic acid derivative can fulfill this analytical reference function.

Quote Request

Request a Quote for (1,1'-Biphenyl)-4-acetic acid, 4'-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.